VK-28
Overview
Description
VK-28 is a chemical compound with the molecular formula C₁₆H₂₁N₃O₂ and a molecular weight of 287.36 g/mol This compound is a derivative of quinoline and piperazine, featuring a hydroxyethyl group
Mechanism of Action
Target of Action
Similar compounds, such as 8-hydroxyquinolines, have been reported to form chelate complexes with metal ions, which are incorporated with essential enzymes for dna synthesis .
Mode of Action
It is known that 5-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol and similar compounds can form lipophilic complexes with metal ions, which are capable of entering and being distributed within cells . This interaction with metal ions could potentially lead to changes in cellular processes.
Biochemical Pathways
The compound’s ability to form complexes with metal ions suggests it may influence pathways involving these ions .
Result of Action
Similar compounds have been shown to exhibit strong activities against bacterial microorganisms .
Action Environment
The action of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol can be influenced by environmental factors. For instance, the compound has been studied as a corrosion inhibitor for carbon steel in a 1 M HCl medium. The inhibition efficiency was found to increase with increasing inhibitor concentration and to decrease with increasing temperature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol are not fully understood yet. The compound is known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol is not fully understood. It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol is involved in are not well-understood. It is known to interact with various enzymes or cofactors
Transport and Distribution
The transport and distribution of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol within cells and tissues are not well-understood. It is known to interact with various transporters or binding proteins
Subcellular Localization
The subcellular localization of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol and any effects on its activity or function are not well-understood. It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VK-28 typically involves the reaction of 8-hydroxyquinoline with 1-(2-hydroxyethyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
VK-28 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
VK-28 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors for protecting metal surfaces.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar metal-chelating properties.
4-(2-Hydroxyethyl)piperazine: Shares the piperazine moiety with hydroxyethyl substitution.
5-(4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol: Another derivative with a phenyl group instead of a hydroxyethyl group.
Uniqueness
VK-28 is unique due to its specific combination of quinoline and piperazine moieties with a hydroxyethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
5-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-11-10-18-6-8-19(9-7-18)12-13-3-4-15(21)16-14(13)2-1-5-17-16/h1-5,20-21H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXFNVDWEWCEOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C3C=CC=NC3=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403691 | |
Record name | VK-28 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312611-92-0 | |
Record name | VK-28 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VK-28 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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